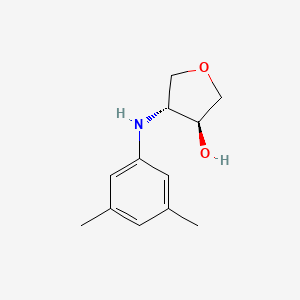
(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a 3,5-dimethylphenylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylaniline and a suitable tetrahydrofuran derivative.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.
Introduction of the Amino Group: The 3,5-dimethylphenylamino group is introduced via a nucleophilic substitution reaction, where the amine group reacts with an appropriate leaving group on the tetrahydrofuran ring.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S,4R) configuration. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
化学反応の分析
Types of Reactions
(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of chiral drugs.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in research to study its effects on biological systems and its potential as a bioactive molecule.
Industrial Applications: It is explored for use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
- (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol can be compared with other chiral tetrahydrofuran derivatives, such as:
- (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-2-ol
- (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-one
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of the 3,5-dimethylphenylamino group. This configuration can impart unique biological activity and chemical reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
生物活性
(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol is a chiral compound that has garnered attention for its potential biological activities. This compound is characterized by its tetrahydrofuran ring structure, substituted with a 3,5-dimethylphenylamino group. Its unique stereochemistry and structural features suggest various applications in medicinal chemistry, particularly in drug development.
The molecular formula of this compound is C12H17NO, and it possesses a molecular weight of 205.27 g/mol. The compound's structure is pivotal in determining its biological activity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The precise mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance:
- Cell Line Studies : In tests on various cancer cell lines, the compound demonstrated significant cytotoxic effects compared to control groups.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, potentially positioning it as a candidate for developing new antimicrobial agents.
Case Studies
- Study on Anticancer Effects :
- Researchers conducted a study on the effect of this compound on human melanoma cells. Results showed a dose-dependent decrease in cell viability and increased markers of apoptosis.
- Antimicrobial Evaluation :
- A separate study assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds was performed:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3S,4R)-4-((2,3-Dimethylphenyl)amino)tetrahydrofuran-3-ol | Structure | Moderate anticancer activity |
| (3S,4R)-4-(Phenylamino)tetrahydrofuran-3-ol | Structure | Low antimicrobial activity |
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(3S,4R)-4-(3,5-dimethylanilino)oxolan-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-8-3-9(2)5-10(4-8)13-11-6-15-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1 |
InChIキー |
KHWJJHPEKNTIOY-VXGBXAGGSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)N[C@@H]2COC[C@H]2O)C |
正規SMILES |
CC1=CC(=CC(=C1)NC2COCC2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















